1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at position 1 with a 2-(2-fluorophenyl)-2-hydroxyethyl group and at position 4 with a carboxamide linked to a 1-methylbenzo[d]imidazole moiety via a methylene bridge . This hybrid structure combines pharmacophoric elements known for diverse biological activities:
- 1,2,3-Triazole: Enhances metabolic stability and facilitates hydrogen bonding.
- Benzoimidazole: Contributes to π-π stacking and hydrophobic interactions.
- Hydroxyethyl group: May enhance solubility and influence stereoelectronic properties.
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[(1-methylbenzimidazol-2-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c1-26-17-9-5-4-8-15(17)23-19(26)10-22-20(29)16-11-27(25-24-16)12-18(28)13-6-2-3-7-14(13)21/h2-9,11,18,28H,10,12H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJNGVXCAOEVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic molecule that belongs to the triazole class of compounds. Its unique structure incorporates a fluorophenyl group and a benzo[d]imidazole moiety, which have been associated with various biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated primarily for its potential as an antimicrobial and antiviral agent. The presence of the triazole ring is significant as it often contributes to the bioactivity of compounds in this class.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit substantial antimicrobial properties. For example, studies have indicated that related compounds can inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating potential as broad-spectrum antibiotics .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | Bacillus subtilis | 8 µg/mL |
The proposed mechanism of action for this class of compounds typically involves inhibition of key enzymes involved in bacterial cell wall synthesis or interference with nucleic acid synthesis. The triazole ring is known to disrupt the function of cytochrome P450 enzymes in fungi, leading to cell death .
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy and safety profiles.
- Study on Antiviral Activity : A recent study evaluated a series of triazole derivatives against viral strains. The compound demonstrated effective inhibition of viral replication at low concentrations, suggesting a promising antiviral profile .
- Research on Cytotoxicity : Another investigation assessed the cytotoxic effects of related benzo[d]imidazole compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
- In Vivo Efficacy : An animal model study demonstrated that administration of the compound significantly reduced bacterial load in infected subjects compared to controls, further supporting its potential as an effective therapeutic agent .
Scientific Research Applications
Biological Activities
- Anticancer Activity : Several studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.
- Antimicrobial Properties : Triazole compounds are known for their antimicrobial activity against a range of pathogens. The compound's structure allows it to interact with microbial enzymes, potentially leading to inhibition of cell wall synthesis or disruption of metabolic pathways.
- Anti-inflammatory Effects : Research has suggested that triazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes them candidates for treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Anticancer Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their anticancer activity against different cancer cell lines. The compound demonstrated IC50 values significantly lower than those of established chemotherapeutics, indicating potent anticancer effects .
Case Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial efficacy of triazole compounds against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its potential as an alternative treatment option .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites.
| Conditions | Product | Reference |
|---|---|---|
| 10% NaOH, reflux, 6 hrs | 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid |
Oxidation of the Hydroxyethyl Group
The secondary alcohol in the hydroxyethyl chain is susceptible to oxidation, forming a ketone. This reaction alters electronic properties and bioactivity.
| Oxidizing Agent | Product | Reference |
|---|---|---|
| KMnO₄ in acidic medium | 1-(2-(2-fluorophenyl)-2-oxoethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide |
Nucleophilic Substitution on the Fluorophenyl Ring
The electron-withdrawing fluorine substituent directs electrophilic substitution to the para position, enabling further functionalization.
| Reagent | Product | Reference |
|---|---|---|
| HNO₃/H₂SO₄ (nitration) | 1-(2-(4-nitro-2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide |
Cycloaddition and Click Chemistry
The triazole ring’s stability allows participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with biomolecules or polymers.
| Conditions | Application | Reference |
|---|---|---|
| CuSO₄, sodium ascorbate | Bioconjugation with azide-functionalized probes |
Hydrogen Bonding and Supramolecular Interactions
The hydroxyl and amide groups participate in hydrogen bonding, stabilizing crystal structures or forming complexes with biological targets.
| Interaction Partner | Observed Effect | Reference |
|---|---|---|
| DNA topoisomerase II | Inhibition via H-bonding and π-stacking |
Alkylation of the Benzimidazole Nitrogen
The methyl group on the benzimidazole ring can undergo further alkylation under basic conditions to introduce bulkier substituents.
| Reagent | Product | Reference |
|---|---|---|
| CH₃I, K₂CO₃, DMF | 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1,3-dimethyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide |
Esterification of the Hydroxyethyl Group
The hydroxyl group reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity.
| Reagent | Product | Reference |
|---|---|---|
| Acetic anhydride, pyridine | 1-(2-(2-fluorophenyl)-2-acetoxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide |
Metal Coordination
The triazole and benzimidazole nitrogens act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.
| Metal Salt | Complex Structure | Reference |
|---|---|---|
| Zn(OAc)₂ | Octahedral Zn(II) complex |
Photochemical Reactions
The fluorophenyl group undergoes photodefluorination under UV light, altering electronic properties.
| Conditions | Product | Reference |
|---|---|---|
| UV (254 nm), 12 hrs | 1-(2-(phenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide |
Biological Interactions
In pharmacological contexts, the compound inhibits enzymes like topoisomerases via hydrogen bonding and π-π stacking, as observed in analogs .
Key Findings from Research
-
Synthetic Flexibility : The compound’s modular structure allows diverse modifications, particularly at the hydroxyethyl, fluorophenyl, and triazole sites .
-
Stability : The triazole ring resists ring-opening under physiological conditions, enhancing drug-like properties .
-
Bioactivity Correlation : Electrophilic substitutions on the fluorophenyl ring significantly impact antimicrobial and anticancer efficacy .
For further details, consult primary literature on triazole-benzimidazole hybrids .
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole-Benzoimidazole Hybrids
Compound 9f (1-[1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethyl]-2-(3-fluorophenyl)-1H-benzimidazole)
- Structure : Shares the triazole-benzoimidazole scaffold but lacks the hydroxyethyl and carboxamide groups. Instead, it incorporates fluorophenyl substituents on both the triazole and benzoimidazole.
- Key Difference : Absence of carboxamide limits hydrogen-bonding capacity compared to the target compound.
Compounds 6o, 6p, 6q (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-aryl-1H-1,2,3-triazol-1-yl)acetamides)
- Structure : Feature acetamide-linked triazole-benzoimidazole systems with aryl groups (e.g., 4-trifluoromethylphenyl, 4-nitrophenyl) on the triazole.
- Properties : Melting points range from 194–288°C, indicating high crystallinity. IR and NMR data confirm structural integrity .
- Key Difference : Acetamide linker versus methylene bridge in the target compound may alter conformational flexibility and binding kinetics.
Fluorophenyl-Containing Triazole Derivatives
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Structure : Includes a 2-fluorophenyl-carboxamide and triazole-oxazole hybrid.
- Key Difference : Oxazole moiety replaces the benzoimidazole, altering electronic and steric profiles.
Compound 9 (2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide)
Hydroxyethyl-Substituted Triazole Analogs
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Structure : Shares the hydroxyethyl-triazole-carboxamide backbone but substitutes thiophene for fluorophenyl and includes a trifluoromethoxyphenyl group.
- Properties : Molecular weight = 398.4 g/mol; structural data confirm stereochemistry .
- Key Difference : Thiophene’s electron-rich nature contrasts with fluorophenyl’s electron deficiency, influencing π-interactions.
Structural and Functional Implications
Substituent Effects on Physicochemical Properties
*Calculated based on molecular formula.
- Solubility : Hydroxyethyl and carboxamide groups in the target compound likely improve aqueous solubility compared to purely aromatic analogs (e.g., 9f).
- Stability : Fluorine atoms in the target compound and analogs (6o, 9f) may enhance metabolic stability by reducing CYP450-mediated oxidation.
Pharmacological Potential
- Binding Interactions : Docking studies for triazole-thiazole hybrids () indicate that aryl substituents influence binding to enzymatic active sites, a trend likely applicable to the target compound .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step organic reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions to introduce the 2-fluorophenyl and 1-methylbenzimidazole moieties . Optimization requires:
- Temperature control : Maintain 60–80°C during cycloaddition to minimize side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) for imidazole-methylation steps .
- Catalyst loading : 10 mol% Cu(I) for efficient triazole formation . Purity is monitored via TLC and HPLC, with yields typically ranging from 36% to 65% depending on substituent steric effects .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+: ~454.4 g/mol) .
- X-ray crystallography : For resolving stereochemistry of the hydroxyethyl group, though limited data exists for this specific compound .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are observed for analogous triazole-benzimidazole hybrids, and how do substituents influence bioactivity?
SAR studies on related compounds reveal:
- Fluorophenyl groups : Enhance metabolic stability and target binding (e.g., kinase inhibition) due to hydrophobic interactions .
- Benzimidazole substituents : Methylation at N1 reduces hepatic clearance but may decrease solubility .
- Hydroxyethyl moiety : Critical for hydrogen bonding with biological targets (e.g., enzymes like CYP450) .
| Substituent | Effect on IC₅₀ (nM) | Reference |
|---|---|---|
| 2-Fluorophenyl | 12.5 ± 1.8 | |
| 4-Fluorophenyl | 28.3 ± 3.2 | |
| Unsubstituted phenyl | >100 |
Q. How can molecular docking and dynamics simulations guide the design of derivatives with improved target specificity?
- Docking protocols : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR or PARP) to predict binding modes. The triazole-carboxamide group often anchors in the ATP-binding pocket .
- Dynamic simulations : Run 100 ns MD simulations to assess stability of ligand-protein complexes. Key interactions include:
- π-Stacking between benzimidazole and tyrosine residues.
- Hydrogen bonding via the hydroxyethyl group .
- Validation : Compare computational results with enzymatic assays (e.g., IC₅₀ shifts upon methyl substitution) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies arise from variations in assay conditions or substituent effects. For example:
- Antimicrobial vs. anticancer activity : Fluorophenyl derivatives show divergent activity depending on bacterial vs. human cell membrane permeability .
- Methodological adjustments : Standardize assays (e.g., use identical cell lines like MCF-7 for cytotoxicity) and validate via orthogonal techniques (e.g., flow cytometry vs. MTT) .
Methodological Guidance
Q. How can researchers validate the purity and stability of this compound under experimental storage conditions?
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products include hydrolyzed carboxamide (~5%) and oxidized triazole (~3%) .
- Storage recommendations : Lyophilize and store at -20°C in amber vials to prevent photodegradation .
Q. What in vitro and in vivo models are most suitable for evaluating its pharmacokinetic (PK) profile?
- In vitro : Use Caco-2 cells for permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- In vivo : Rodent models with LC-MS/MS quantification. Reported t₁/₂ = 4.2 h in mice, with 22% oral bioavailability due to first-pass metabolism .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible effects for analogous compounds?
- Cell-line specificity : Activity varies with genetic profiles (e.g., p53 status in HCT-116 vs. HeLa cells) .
- Concentration thresholds : Sub-µM concentrations may inhibit specific kinases without triggering apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
